molecular formula C22H23N3O4 B11450655 2-Methoxyethyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

2-Methoxyethyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11450655
M. Wt: 393.4 g/mol
InChI Key: JBPSRKHSINPNOU-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-methyl-1,4-dihydropyrimidine-5-carboxylic acid, followed by esterification with 2-methoxyethanol . The reaction conditions often require the use of catalysts such as anhydrous aluminum chloride and solvents like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups at the benzylic position .

Scientific Research Applications

2-Methoxyethyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit sirtuin activity, which is involved in cellular regulation and aging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific structural features, such as the presence of the 2-methoxyethyl group and the 4-(4-methoxyphenyl) substituent. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

2-methoxyethyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C22H23N3O4/c1-14-19(21(26)29-13-12-27-2)20(15-8-10-16(28-3)11-9-15)25-18-7-5-4-6-17(18)24-22(25)23-14/h4-11,20H,12-13H2,1-3H3,(H,23,24)

InChI Key

JBPSRKHSINPNOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OC)C(=O)OCCOC

Origin of Product

United States

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